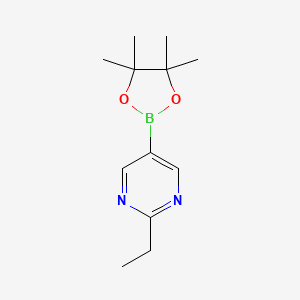

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Beschreibung

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 1235450-87-9) is a boronate ester-functionalized pyrimidine derivative. Its molecular formula is C₁₂H₁₉BN₂O₂, with a molecular weight of 234.10 g/mol . The compound features a pyrimidine core substituted with an ethyl group at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3. This structure makes it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl and heteroaryl compounds for pharmaceuticals and materials science .

Eigenschaften

IUPAC Name |

2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-6-10-14-7-9(8-15-10)13-16-11(2,3)12(4,5)17-13/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESRWWTWEGTKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677957 | |

| Record name | 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235450-87-9 | |

| Record name | 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of a pyrimidine precursor. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out in an organic solvent like xylene at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation Reactions: The boron center can be oxidized to form boronic acids or esters.

Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium acetate, used to facilitate borylation.

Solvents: Organic solvents like xylene or dichloromethane are commonly used.

Major Products

Aryl or Vinyl Boronates: Formed through cross-coupling reactions.

Boronic Acids: Resulting from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:

Industry: Utilized in the production of advanced materials and fine chemicals.

Wirkmechanismus

The mechanism of action of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine primarily involves its ability to form stable boron-carbon bonds. This property is exploited in cross-coupling reactions where the boron moiety acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or ligand binding in biological systems .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C .

- Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Structural and Functional Analogues

Table 1: Structural Comparison of Pyrimidine-Based Boronate Esters

Table 2: Physical and Chemical Properties

Biologische Aktivität

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 741709-61-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, applications in drug discovery, and relevant research findings.

The molecular formula of this compound is C₁₃H₂₀BNO₂ with a molecular weight of 233.11 g/mol. The compound features a pyrimidine ring structure that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀BNO₂ |

| Molecular Weight | 233.11 g/mol |

| CAS Number | 741709-61-5 |

| Boiling Point | Not available |

| Log P | Not specified |

| Solubility | High |

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been studied for its role as an enzyme inhibitor and a potential therapeutic agent in the treatment of diseases such as cancer and viral infections.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance cytotoxicity against cancer cell lines. The incorporation of boron-containing moieties like the dioxaborolane enhances the compound's stability and interaction with biological targets.

Antiviral Properties

Pyrimidine derivatives have also been explored for their antiviral properties. The compound has been implicated in the inhibition of viral replication mechanisms, making it a candidate for further development as an antiviral agent.

Case Studies

- Antiparasitic Activity : A study demonstrated that similar pyrimidine derivatives exhibited potent antiparasitic effects with EC50 values in the nanomolar range. Modifications to the pyrimidine ring were found to significantly influence potency and metabolic stability .

- Inhibition Studies : In vitro studies have shown that the compound does not inhibit cytochrome P450 enzymes at concentrations above 10 μM, suggesting a favorable pharmacokinetic profile .

- Toxicity Assessment : Acute toxicity studies in animal models indicated no significant adverse effects at doses up to 2000 mg/kg, supporting its safety profile for further exploration .

Applications in Drug Discovery

The compound serves as a versatile intermediate in organic synthesis and drug development:

- Synthesis of Anticancer Agents : Used to develop new anticancer drugs by modifying its structure to enhance efficacy and reduce side effects.

- Enzyme Inhibitors : Acts as a probe in biochemical assays to study enzyme interactions and mechanisms.

- Agrochemical Development : Its derivatives are explored for use in agrochemicals due to their biological activity against pests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.